molecular formula C6H9N3O B137464 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone CAS No. 139111-42-5

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

Cat. No. B137464
M. Wt: 139.16 g/mol
InChI Key: XYPSOOKVMCUCIY-UHFFFAOYSA-N
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Description

The compound "1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone" is a derivative of the pyrazole class, which is known for its diverse pharmacological properties. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications, including central nervous system depressant activity, anticonvulsant properties, and antifungal activity .

Synthesis Analysis

The synthesis of pyrazole derivatives, such as those mentioned in the provided papers, involves the creation of (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanones. These compounds are synthesized to explore their pharmacological potential, particularly in the context of central nervous system depressants and anticonvulsants . Another paper describes the synthesis of pyrazole derivatives with antifungal activity, indicating the versatility of this chemical scaffold in drug design .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial in determining their pharmacological properties. For instance, the substitution pattern on the pyrazole ring and the nature of the aryl group attached to the methanone moiety can significantly influence the biological activity of these compounds. The molecular-electronic structure of these compounds can also affect their hydrogen bonding patterns, which is important for their interaction with biological targets .

Chemical Reactions Analysis

The chemical reactivity of pyrazole derivatives is influenced by the presence of amino and methanone groups. These functional groups can participate in various chemical reactions, including hydrogen bonding. In the case of methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate, the molecules are linked into sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, demonstrating the compound's ability to form complex molecular architectures .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are determined by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and stability. These properties are essential for the pharmacokinetics and pharmacodynamics of the compounds. For example, the anticonvulsant and depressant activities of these compounds are related to their ability to cross the blood-brain barrier, which is influenced by their lipophilicity and molecular size .

Scientific Research Applications

Synthesis of Novel Compounds

  • 1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone has been used as a precursor in synthesizing new compounds, such as 4-amino-1H-pyrazolo[3,4-b]pyridines, demonstrating its utility in the creation of novel chemical entities (Hu et al., 2018).

Antimicrobial and Anticancer Applications 2. Derivatives of this compound have shown potential as antimicrobial and anticancer agents. For instance, compounds with oxa/thiadiazolyl and pyrazolyl moieties have exhibited significant antimicrobial and anticancer activities (Hafez et al., 2016).

Fungicidal Activity 3. Certain derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties have been prepared and shown moderate inhibitory activity against Gibberella zeae, a fungus (Liu et al., 2012).

Chemical Synthesis and Structural Analysis 4. The compound has been involved in the synthesis of various heterocyclic compounds and their structures have been confirmed using techniques like NMR and mass spectra, showcasing its role in advancing chemical synthesis and analysis (Smolyar, 2010).

Eco-friendly Synthesis Strategies 5. Its derivatives have been used in computational studies to develop eco-friendly synthesis strategies for new active biomolecules, highlighting its importance in sustainable chemistry (Mabrouk et al., 2020).

Chemical Structure and Biological Evaluation 6. Various heterocyclic compounds bearing benzimidazole and pyrazoline motifs synthesized from derivatives of this compound have been evaluated for antimicrobial activity, contributing to the development of new therapeutic agents (Desai et al., 2017).

Cytotoxicity Evaluation in Cancer Research 7. Novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives synthesized from this compound have been evaluated for their cytotoxicity against various human cancer cell lines, indicating its potential in cancer research (Alam et al., 2018).

Future Directions

The future directions for “1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone” and other pyrazole derivatives involve the design of novel pyrazoles, the development of innovative synthetic routes, the examination of different potencies, and the exploration of potential applications . These compounds demonstrate a broad spectrum of physical, chemical, and biological characteristics, making them valuable for future research .

properties

IUPAC Name

1-(3-amino-5-methyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-3-5(4(2)10)6(7)9-8-3/h1-2H3,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPSOOKVMCUCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-amino-3-methyl-1H-pyrazol-4-yl)ethanone

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